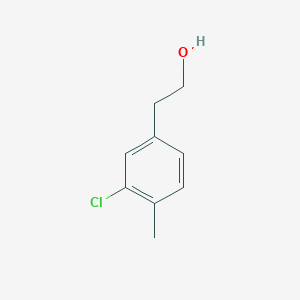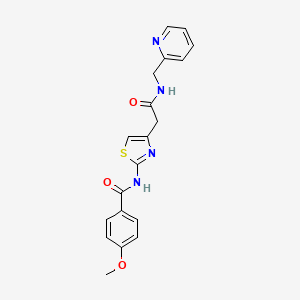![molecular formula C30H28N4O3 B2699593 5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 394239-82-8](/img/structure/B2699593.png)
5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid” is a novel derivative that has been synthesized and studied for its potential cytotoxic properties . It is part of a series of compounds that were designed and synthesized in an effort to discover potential cytotoxic agents .
Synthesis Analysis
The compound was synthesized in various steps with acceptable reaction procedures and quantitative yields . The synthesis involved the use of dimethylformamide (DMF), sodium ascorbate, and copper sulfate .Chemical Reactions Analysis
The compound was characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra . These techniques helped in confirming the chemical structure of the synthesized compound .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrazole derivatives, such as those studied by Yadav et al. (2016), have shown significant potential as corrosion inhibitors for metals in acidic environments. Their research on pyranopyrazole derivatives demonstrated high corrosion inhibition efficiency on mild steel in HCl solution, indicating the utility of these compounds in protecting metals from corrosion, a crucial aspect in industrial maintenance and longevity of metal structures (Yadav, Gope, Kumari, & Yadav, 2016).
Antiproliferative Activity
Compounds featuring pyrazole-beta-diketone structures have been researched for their antiproliferative activity against cancer cell lines. Pettinari et al. (2006) synthesized novel dihalotin(IV) complexes with pyrazole-beta-diketone ligands, which exhibited dose-dependent decrease in cell proliferation across various melanoma cell lines, showcasing the potential of pyrazole derivatives in cancer research (Pettinari, Caruso, Zaffaroni, Villa, Marchetti, Pettinari, Phillips, Tanski, & Rossi, 2006).
Supramolecular Chemistry
The design and synthesis of supramolecular assemblies leveraging pyrazole derivatives have been a focus of research, highlighting their potential in creating complex structures with specific properties. Singh et al. (2011) investigated the formation of supramolecular architectures of pyrazole-based ionic salts directed by anion interactions, which could have implications in materials science and nanotechnology (Singh, Kashyap, Singh, & Butcher, 2011).
Antioxidant and Enzyme Inhibition
Pyrazole derivatives have also been studied for their antioxidant properties and ability to inhibit enzymes like lipoxygenase, contributing to the understanding of their potential therapeutic applications. Ali et al. (2020) reported on the design, synthesis, and evaluation of pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors, indicating their possible use in combating oxidative stress-related diseases (Ali, Awad, Said, Mahgoub, Taha, & Ahmed, 2020).
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been a subject of interest, with studies demonstrating their effectiveness against various bacterial and fungal pathogens. Govindaraju et al. (2012) evaluated new tetra-substituted pyrazolines for their antimicrobial and antioxidant activity, establishing a foundation for the development of new antimicrobial agents (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Wirkmechanismus
The synthesized derivatives were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . The biological interpretation assay outcome was demonstrated in terms of cell viability percentage reduction and IC50 values against the standard reference drug cisplatin .
Eigenschaften
IUPAC Name |
5-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3/c1-21-15-17-22(18-16-21)26-19-27(34(31-26)28(35)13-8-14-29(36)37)25-20-33(24-11-6-3-7-12-24)32-30(25)23-9-4-2-5-10-23/h2-7,9-12,15-18,20,27H,8,13-14,19H2,1H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCYXOGKUUBRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)



![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2699520.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2699523.png)
![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2699524.png)



![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699532.png)